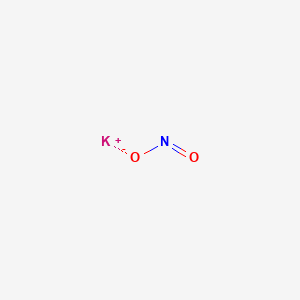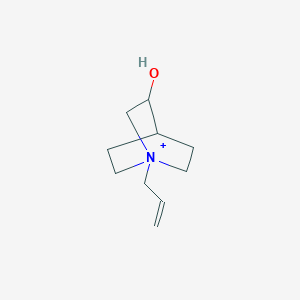
N-Allyl-3-quinuclidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Allyl-3-quinuclidinol, also known as NAQ, is a chemical compound that belongs to the class of quinuclidinols. It has been widely studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mécanisme D'action
The mechanism of action of N-Allyl-3-quinuclidinol is not fully understood. However, it has been proposed that N-Allyl-3-quinuclidinol acts as a Lewis acid catalyst by coordinating with the reactants and activating them for the reaction. Additionally, N-Allyl-3-quinuclidinol has been shown to form stable complexes with various metal ions, which may contribute to its catalytic activity.
Biochemical and Physiological Effects
N-Allyl-3-quinuclidinol has been shown to exhibit various biochemical and physiological effects. It has been reported to have anticonvulsant, antinociceptive, and anti-inflammatory activities. Additionally, N-Allyl-3-quinuclidinol has been shown to inhibit the growth of cancer cells and exhibit neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-Allyl-3-quinuclidinol in lab experiments is its high catalytic activity and selectivity. Additionally, N-Allyl-3-quinuclidinol is relatively easy to synthesize and has been shown to be stable under a variety of reaction conditions. However, one limitation of using N-Allyl-3-quinuclidinol is its relatively high cost compared to other chiral auxiliaries.
Orientations Futures
There are several future directions for the research on N-Allyl-3-quinuclidinol. One area of interest is the development of new synthetic methods for N-Allyl-3-quinuclidinol and its derivatives. Additionally, the application of N-Allyl-3-quinuclidinol in asymmetric catalysis and the synthesis of complex natural products and pharmaceuticals is an area of active research. Finally, the investigation of the mechanism of action of N-Allyl-3-quinuclidinol and its biological activities may lead to the development of new therapeutic agents.
Méthodes De Synthèse
The synthesis of N-Allyl-3-quinuclidinol involves the reaction of quinuclidine with allyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate allyl quinuclidinium bromide, which is then treated with sodium hydroxide to yield N-Allyl-3-quinuclidinol. This method has been reported to yield N-Allyl-3-quinuclidinol with high purity and yield.
Applications De Recherche Scientifique
N-Allyl-3-quinuclidinol has been extensively studied for its potential applications as a chiral auxiliary in organic synthesis. It has been shown to be an effective catalyst in a variety of reactions, including aldol reactions, Michael additions, and Diels-Alder reactions. Additionally, N-Allyl-3-quinuclidinol has been used as a building block in the synthesis of various natural products and pharmaceuticals.
Propriétés
Numéro CAS |
113480-17-4 |
|---|---|
Nom du produit |
N-Allyl-3-quinuclidinol |
Formule moléculaire |
C10H18NO+ |
Poids moléculaire |
168.26 g/mol |
Nom IUPAC |
1-prop-2-enyl-1-azoniabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C10H18NO/c1-2-5-11-6-3-9(4-7-11)10(12)8-11/h2,9-10,12H,1,3-8H2/q+1 |
Clé InChI |
USNHRGULVPUURO-UHFFFAOYSA-N |
SMILES |
C=CC[N+]12CCC(CC1)C(C2)O |
SMILES canonique |
C=CC[N+]12CCC(CC1)C(C2)O |
Synonymes |
N,3-NAQ N-allyl-3-quinuclidinol N-allyl-3-quinuclidinol, (+-)-isomer N-allyl-3-quinuclidinol, (R)-isomer N-allyl-3-quinuclidinol, (S)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



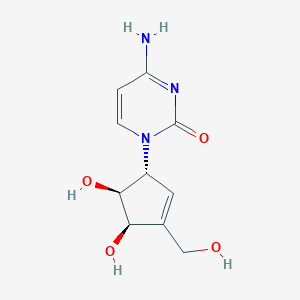

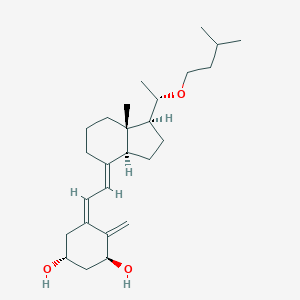
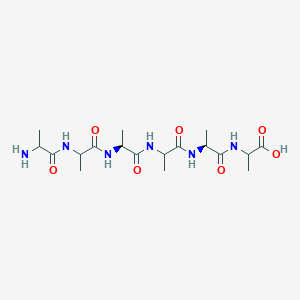
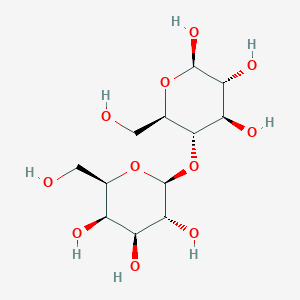

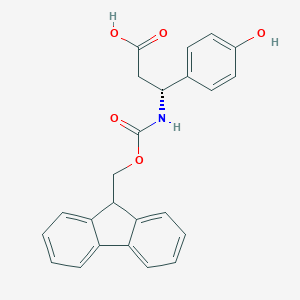
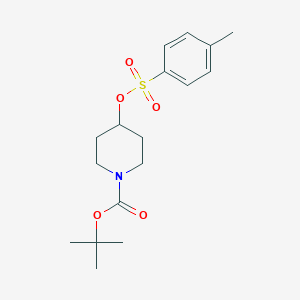

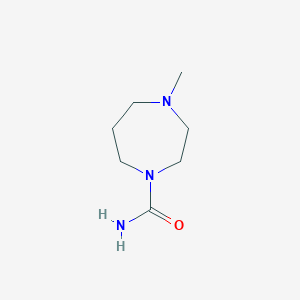
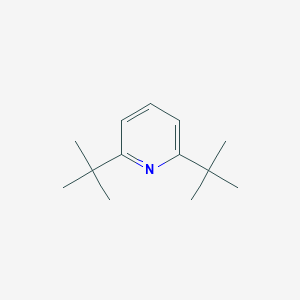
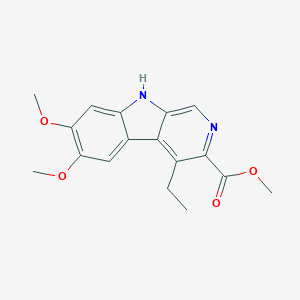
![Furo[3,2-c]pyridine-3-carbonitrile](/img/structure/B51105.png)
